Thallium(III) trifluoroacetate

Description

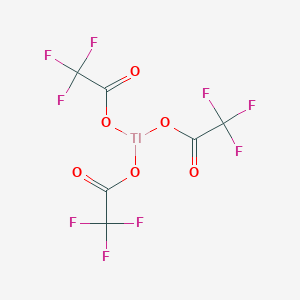

Structure

3D Structure of Parent

Properties

IUPAC Name |

thallium(3+);2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2HF3O2.Tl/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHNNUKOUQCMSG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Tl+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F9O6Tl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066912 | |

| Record name | Thallium(III) trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid hygroscopic mass; Decomposed by water; [Alfa Aesar MSDS] | |

| Record name | Thallium trifluoroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17366 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

23586-53-0 | |

| Record name | Thallium trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023586530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2,2,2-trifluoro-, thallium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thallium(III) trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thallium(III) trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Thallium(III) Trifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Thallium(III) trifluoroacetate (B77799) (TTFA), a versatile reagent in organic synthesis. The document details the experimental protocol for its preparation and its subsequent application in the iodination of aromatic compounds. All quantitative data is presented in structured tables, and a comprehensive workflow diagram is provided for clarity.

Introduction

Thallium(III) trifluoroacetate, with the chemical formula Tl(O₂CCF₃)₃, is a powerful oxidizing agent and an effective reagent for electrophilic aromatic thallation.[1] Its utility in organic synthesis is significant, particularly in the preparation of aryl iodides under mild conditions. This guide synthesizes information from key literature to provide a practical protocol for its preparation and use.

Synthesis of this compound

The preparation of this compound is achieved through the reaction of Thallium(III) oxide with trifluoroacetic acid.

Experimental Protocol

Caution: Thallium compounds are extremely toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, must be worn.

Materials:

-

Thallium(III) oxide (Tl₂O₃)

-

Trifluoroacetic acid (TFA)

Procedure:

-

To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add trifluoroacetic acid (100 mL).

-

With continuous stirring, add Thallium(III) oxide (22.8 g, 0.05 mol) in small portions.

-

After the addition is complete, heat the mixture to reflux and maintain for 1 hour.

-

Allow the reaction mixture to cool to room temperature. The resulting solution of this compound in trifluoroacetic acid is often used directly in subsequent reactions.

-

For the isolation of solid this compound, the excess trifluoroacetic acid can be removed under reduced pressure using a rotary evaporator.

Application in Aromatic Iodination

A primary application of this compound is the synthesis of aromatic iodides. This process involves two key steps: the thallation of the aromatic substrate to form an arylthallium ditrifluoroacetate intermediate, followed by displacement of the thallium group with iodide.

Experimental Protocol for Aromatic Iodination

Materials:

-

This compound solution in trifluoroacetic acid

-

Aromatic substrate (e.g., p-xylene)

-

Potassium iodide (KI)

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Water

Procedure:

-

In a flask, dissolve the aromatic substrate in the previously prepared this compound solution in trifluoroacetic acid.

-

Stir the reaction mixture vigorously at room temperature. The reaction time will vary depending on the reactivity of the aromatic substrate (refer to Table 1).

-

After the thallation is complete, remove the trifluoroacetic acid using a rotary evaporator.

-

Dissolve the resulting crude arylthallium ditrifluoroacetate in diethyl ether.

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Cool the ether solution in an ice bath and add the potassium iodide solution in one portion with vigorous stirring.

-

A precipitate of thallium(I) iodide (TlI) will form. Continue stirring for 10-15 minutes.

-

To remove any excess iodine, add a solution of sodium bisulfite in water.

-

Filter the mixture to remove the thallium(I) iodide precipitate.

-

Separate the aqueous layer and extract with two portions of diethyl ether.

-

Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent to yield the crude aromatic iodide, which can be further purified by distillation or crystallization.

Data Presentation

The following tables summarize representative quantitative data for the thallation of various aromatic compounds and the subsequent conversion to aromatic iodides.

Table 1: Synthesis of Arylthallium Ditrifluoroacetates

| Aromatic Substrate | Reaction Time (hr) | Yield of Arylthallium Ditrifluoroacetate (%) |

| Benzene | 24 | 81 |

| Toluene | 0.25 | 93 |

| p-Xylene | 0.25 | 95 |

| Anisole | 0.25 | 92 |

| Thiophene | 96 | 65 |

Note: Yields are based on isolated arylthallium ditrifluoroacetates as reported in foundational studies.

Table 2: Synthesis of Aromatic Iodides from Arylthallium Ditrifluoroacetates

| Aromatic Iodide | Overall Yield from Aromatic Substrate (%) |

| Iodobenzene | 84 |

| 4-Iodotoluene | 90 |

| 2-Iodo-p-xylene | 88 |

| 4-Iodoanisole | 85 |

| 2-Iodothiophene | 52 |

Note: Yields are for the two-step process starting from the aromatic substrate.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the synthesis process and the logical relationship between the key components of the reaction.

Caption: Experimental workflow for the synthesis of aromatic iodides using this compound.

Caption: Logical relationships in the two-stage synthesis of aromatic iodides.

References

Thallium(III) Trifluoroacetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Thallium(III) trifluoroacetate (B77799) (TTFA) is a powerful and versatile reagent in organic synthesis, primarily utilized for its potent oxidizing and electrophilic properties. This technical guide provides an in-depth overview of its physical and chemical characteristics, detailed experimental protocols for its key applications, and insights into its reaction mechanisms. Due to the high toxicity of thallium compounds, strict adherence to safety protocols is imperative when handling this reagent.

Core Physical and Chemical Properties

Thallium(III) trifluoroacetate is a white to light-yellow or orange crystalline powder. It is sensitive to air and moisture and should be stored under an inert atmosphere in a cool, dark place.

| Property | Value | Source(s) |

| Chemical Formula | C₆F₉O₆Tl | [1][2][3] |

| Molecular Weight | 543.43 g/mol | [1][2][3] |

| Appearance | White to light yellow to light orange powder/crystal | |

| Melting Point | 213 °C (decomposes) | [4] |

| Solubility | Soluble in trifluoroacetic acid, diethyl ether, and other polar organic solvents. Decomposes in water. | [5] |

| Storage Temperature | 2-8°C |

Key Applications and Experimental Protocols

This compound is a key reagent in several important organic transformations, including electrophilic aromatic thallation, oxythallation of alkenes, and oxidative cyclizations.

Electrophilic Aromatic Thallation and Subsequent Iodination

This reaction provides a powerful method for the regioselective introduction of iodine into aromatic rings. The process involves the initial electrophilic substitution of a hydrogen atom on the aromatic ring by a this compound moiety, followed by the displacement of the thallium group with iodide.

Experimental Protocol: Synthesis of 2-Iodo-p-xylene [13]

-

Thallation: In a 500-mL round-bottomed flask equipped with a magnetic stirring bar, dissolve 54.34 g (0.1008 mole) of solid this compound in 110 mL of trifluoroacetic acid. Stir vigorously for 30 minutes to obtain a clear solution. To this solution, add 10.6 g (0.100 mole) of p-xylene. The reaction mixture will turn brown. Continue vigorous stirring for 20 minutes.

-

Solvent Removal: Remove the trifluoroacetic acid using a rotary evaporator with a bath temperature of 35°C.

-

Work-up: Dissolve the residue in 100 mL of diethyl ether. Re-evaporate the solvent. Dissolve the solid residue again in 100 mL of ether.

-

Iodination: Cool the ethereal solution in an ice bath and add a solution of 33.2 g (0.200 mole) of potassium iodide in 100 mL of water in one portion. A dark suspension will form. Stir vigorously for 10 minutes.

-

Reduction and Filtration: Add a solution of 3 g of sodium bisulfite in 30 mL of water to reduce any excess iodine. Stir for another 10 minutes. Filter the yellow precipitate of thallium(I) iodide and wash it thoroughly with 150 mL of ether.

-

Extraction and Purification: Separate the aqueous layer and extract with two 60-mL portions of ether. Combine the ether extracts and wash once with 10% aqueous sodium hydroxide (B78521) and twice with 20 mL of water. Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation. The crude product can be purified by distillation under reduced pressure to yield 2-iodo-p-xylene.

Oxythallation of Alkenes

Oxythallation involves the addition of a thallium(III) salt and a nucleophilic solvent (e.g., alcohol, water) across a double bond. The resulting organothallium intermediate can then undergo further transformations, such as reduction or substitution, to yield functionalized products like glycols or their derivatives.

Generalized Experimental Protocol for Oxythallation:

-

Reaction Setup: In a round-bottomed flask, dissolve the alkene in a suitable solvent (e.g., methanol, aqueous acetic acid).

-

Addition of TTFA: Add this compound (1.1 equivalents) to the stirred solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically quenched with water and neutralized with a weak base like sodium bicarbonate.

-

Extraction and Purification: The product is extracted into an organic solvent (e.g., diethyl ether, dichloromethane). The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or distillation.

Oxidative Cyclization of Dienes

This compound can mediate the oxidative cyclization of dienes to form cyclic ethers, such as tetrahydrofurans.[14] This transformation is valuable in the synthesis of complex natural products.

Generalized Experimental Protocol for Oxidative Cyclization:

-

Reaction Setup: Dissolve the diene in a suitable solvent, such as aqueous acetic acid.

-

Addition of TTFA: Add this compound (1.1 equivalents) to the solution and stir at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Quench the reaction with water, neutralize, and extract the product with an organic solvent. The crude product is then purified by chromatography.

Safety and Handling

Thallium and its compounds are extremely toxic and should be handled with extreme caution in a well-ventilated fume hood.[15] Appropriate personal protective equipment, including gloves, lab coat, and safety goggles, is mandatory. All waste containing thallium must be disposed of as hazardous waste according to institutional and national regulations. In case of exposure, seek immediate medical attention.

Conclusion

This compound is a highly effective reagent for a range of important transformations in organic synthesis. Its ability to act as a potent electrophile and oxidant allows for the construction of complex molecular architectures. However, its high toxicity necessitates careful handling and adherence to strict safety protocols. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. strem.com [strem.com]

- 4. This compound | CAS#:23586-53-0 | Chemsrc [chemsrc.com]

- 5. 23586-53-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. dovepress.com [dovepress.com]

- 8. colorado.edu [colorado.edu]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. google.com [google.com]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. トリフルオロ酢酸タリウム(III) | this compound | 23586-53-0 | 東京化成工業株式会社 [tcichemicals.com]

Thallium(III) Trifluoroacetate: A Comprehensive Technical Guide for Researchers

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

This technical guide provides an in-depth overview of Thallium(III) trifluoroacetate (B77799), a versatile and reactive organometallic compound. Intended for researchers, scientists, and professionals in drug development, this document details its chemical properties, structure, and significant applications in organic synthesis, supported by experimental protocols and mechanistic insights.

Core Properties and Structure

Thallium(III) trifluoroacetate, with the chemical formula Tl(O₂CCF₃)₃, is a potent oxidizing agent and electrophile utilized in a variety of organic transformations.[1][2] Its high reactivity stems from the strong electron-withdrawing nature of the trifluoroacetate groups and the high oxidation state of the thallium atom.

Chemical Structure:

The structure of this compound consists of a central thallium(III) ion coordinated to three trifluoroacetate ligands.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 23586-53-0 | |

| Molecular Formula | C₆F₉O₆Tl | [2] |

| Molecular Weight | 543.43 g/mol | |

| Appearance | White to light yellow or light yellow-red powder/crystals | |

| Melting Point | 213 °C (decomposes) | |

| Solubility | Soluble in water and organic solvents. | |

| Storage Temperature | 2-8°C |

Key Applications in Organic Synthesis

This compound is a key reagent in several classes of organic reactions, most notably in electrophilic aromatic substitution (thallation) and the functionalization of unsaturated systems.

Electrophilic Aromatic Thallation

This compound readily reacts with aromatic compounds under mild conditions to yield arylthallium(III) bis(trifluoroacetate) intermediates.[1] This process, known as thallation, is a powerful method for the regioselective functionalization of arenes. The resulting organothallium compounds are valuable precursors for the synthesis of a wide range of substituted aromatics, including aryl iodides.[3]

The reaction is a reversible, electrophilic substitution.[4] The orientation of thallation, and consequently the subsequent functionalization, can be controlled by reaction conditions. Kinetic control often leads to ortho or para substitution, while thermodynamic control can favor the meta isomer.[4][5]

Experimental Protocol: Synthesis of 2-Iodo-p-xylene via Thallation

This protocol is adapted from a literature procedure for the synthesis of 2-iodo-p-xylene.[5]

Materials:

-

This compound (prepared immediately before use is recommended)[5]

-

Trifluoroacetic acid

-

Potassium iodide

-

Diethyl ether

-

Sodium bisulfite

Procedure:

-

In a suitable reaction vessel, dissolve this compound in trifluoroacetic acid with vigorous stirring. A clear solution should be obtained within 30 minutes.

-

Add p-xylene to the reaction mixture. The solution will typically turn brown.

-

Continue vigorous stirring for 20 minutes.

-

Remove the trifluoroacetic acid using a rotary evaporator with a bath temperature of 35°C.

-

Dissolve the residue in diethyl ether.

-

Cool the solution in an ice bath and add a solution of potassium iodide in water in one portion.

-

Stir the resulting dark suspension vigorously for 10 minutes.

-

Add a solution of sodium bisulfite in water to the mixture.

-

After another 10 minutes of vigorous stirring, the yellow precipitate of thallium(I) iodide is removed by filtration and washed with diethyl ether.

-

The aqueous layer is separated and extracted with two portions of diethyl ether.

-

The combined organic layers are washed, dried, and concentrated to yield the crude product, which can be further purified by distillation.

Oxythallation of Alkenes

This compound is also employed in the oxythallation of alkenes, a reaction that introduces oxygen-containing functional groups across a double bond.[1] In the presence of a nucleophilic solvent such as methanol (B129727), alkenes react with this compound to form oxythallation adducts.[6] These intermediates can then undergo oxidative dethalliation to yield products like glycols or their derivatives.[7]

The reaction proceeds through the formation of an organothallium intermediate, which can then be transformed into various products depending on the reaction conditions and the nucleophiles present.[6]

Mechanistic Pathways

The following diagrams illustrate the proposed mechanisms for the key reactions involving this compound.

Caption: Proposed mechanism for electrophilic aromatic thallation.

Caption: General workflow for the oxythallation of alkenes.

Role in Drug Development and Biological Systems

While this compound is a powerful reagent in synthetic chemistry, its high toxicity limits its direct application in medicinal chemistry and drug development.[7] However, it has been utilized in foundational research to study the modification of biomacromolecules. For instance, studies have shown that thallium(III) derivatives, including this compound, can interact with transfer RNA (tRNA), specifically with the thiouridine residue.[8] This interaction is reversible and can inhibit the amino-acid uptake capacity of tRNA.[8] Such studies provide insights into the potential interactions of heavy metal compounds with biological systems, which is relevant for toxicology and the design of metal-based therapeutic agents.

Safety and Handling

Thallium compounds are extremely toxic and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, lab coat, and eye protection, must be worn at all times. This compound is classified as acutely toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure. It is also toxic to aquatic life with long-lasting effects. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scite.ai [scite.ai]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Oxymetallation. Part 15. Oxidation of hex-1-ene by this compound in methanol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Organothallium(III) reagents for modification of biomacromolecules: interaction of thallium derivatives with transfer RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility of Thallium(III) Trifluoroacetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thallium(III) trifluoroacetate (B77799) (Tl(O₂CCF₃)₃), a potent oxidizing agent in organic synthesis, presents a unique set of properties that are pivotal for its application in complex chemical transformations.[1][2][3] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, enhancing yields, and ensuring the safe handling of this toxic compound. This technical guide provides a comprehensive overview of the solubility characteristics of Thallium(III) trifluoroacetate, addresses the current scarcity of precise quantitative data with a qualitative summary, and furnishes a detailed experimental protocol for its determination.

Core Concepts in Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a solvent.[4] This axiom suggests that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[4] The solubility of this compound is influenced by the interplay of the ionic nature of the thallium(III) cation (Tl³⁺) and the polar, yet fluorinated, trifluoroacetate anions (CF₃COO⁻). The presence of highly electronegative fluorine atoms in the trifluoroacetate group can impact its interaction with different solvent molecules.

Qualitative Solubility Profile

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents | ||

| Alcohols (e.g., Methanol, Ethanol) | Soluble | The use of alcohol solutions of TTFA in the difunctionalization of alkenes suggests good solubility.[1] The hydroxyl group of alcohols can interact with both the thallium cation and the trifluoroacetate anion. |

| Water | Soluble (with decomposition) | This compound is reported to be soluble in water but also decomposes, likely through hydrolysis.[5] |

| Polar Aprotic Solvents | ||

| Acetonitrile (B52724) | Likely Soluble | The polar nature of acetonitrile should facilitate the dissolution of the ionic components of this compound. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | As a strong coordinating solvent, DMSO is expected to solvate the thallium cation effectively, promoting solubility. |

| Dimethylformamide (DMF) | Likely Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of solvating cations, which would favor the dissolution of this compound. |

| Non-Polar Solvents | ||

| Hexane, Toluene | Likely Insoluble | The ionic nature of this compound makes it unlikely to dissolve in non-polar hydrocarbon solvents due to the lack of favorable intermolecular interactions. |

| Halogenated Solvents | ||

| Dichloromethane, Chloroform | Sparingly Soluble to Insoluble | While these solvents have some polarity, it may not be sufficient to overcome the lattice energy of the solid this compound. |

Experimental Determination of Solubility: A Standardized Protocol

Given the absence of comprehensive solubility data, a standardized experimental protocol is essential for researchers to determine the solubility of this compound in specific organic solvents of interest. The following details a reliable method for generating this critical data.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically resistant, e.g., PTFE)

-

A suitable analytical instrument for quantification (e.g., ICP-MS for thallium concentration, or HPLC-UV for the trifluoroacetate anion)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette or syringe.

-

Immediately filter the withdrawn sample through a syringe filter to remove any suspended solid particles. This step is critical to prevent overestimation of solubility.

-

-

Sample Dilution and Analysis:

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted sample using a calibrated analytical instrument to determine the concentration of thallium or the trifluoroacetate anion.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualizing the Workflow and Influencing Factors

To further clarify the experimental process and the conceptual underpinnings of solubility, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents remains elusive in the public domain, a qualitative understanding based on fundamental chemical principles can guide its use in research and development. The provided experimental protocol offers a robust framework for generating precise solubility data tailored to specific applications. For professionals in drug development and organic synthesis, a systematic approach to determining and understanding the solubility of this powerful reagent is crucial for achieving reproducible and optimized results. Due to the high toxicity of thallium compounds, all handling and experimental procedures should be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

The Core Mechanism of Thallium(III) Trifluoroacetate Oxidation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thallium(III) trifluoroacetate (B77799) (TTFA), Tl(O₂CCF₃)₃, is a powerful oxidizing agent and electrophile utilized in a variety of organic transformations. Its high reactivity and unique mechanistic pathways have made it a valuable tool for the synthesis of complex organic molecules. However, the high toxicity of thallium compounds necessitates a thorough understanding of its reaction mechanisms to ensure safe and efficient use. This technical guide provides a comprehensive overview of the core mechanisms of oxidation by TTFA for three major classes of substrates: aromatic compounds, ketones, and olefins. The guide includes detailed mechanistic pathways, quantitative data, and experimental protocols to aid researchers in the application of this potent reagent.

Oxidation of Aromatic Compounds

The reaction of thallium(III) trifluoroacetate with aromatic compounds can proceed through two primary pathways: electrophilic aromatic substitution (thallation) and oxidative coupling. The predominant pathway is highly dependent on the substrate and reaction conditions.

Mechanism of Electrophilic Aromatic Thallation

The most common reaction between TTFA and arenes is electrophilic aromatic substitution, which leads to the formation of an arylthallium(III) bis(trifluoroacetate) intermediate. This reaction is a reversible electrophilic substitution with a significant steric requirement and an activation energy of approximately 27 kcal/mol.[1] The mechanism involves the formation of a π-complex between the aromatic ring and the thallium(III) species, followed by the formation of a σ-complex (arenium ion) which then loses a proton to yield the arylthallium product. A detailed kinetic study suggests that the reaction proceeds via a rapidly formed π-complex followed by its rate-determining conversion into products.[2]

// Reactants

Arene [label="Ar-H"];

TTFA [label=

// Intermediates Pi_Complex [label=<[Ar-H • Tl(O₂CCF₃)₃]π-Complex>]; Sigma_Complex [shape=record, label="{ H | Ar | Tl(O₂CCF₃)₂}⁺", style=rounded];

// Products

ArylThallium [label=

// Pathway Arene -> Pi_Complex [label="+ Tl(O₂CCF₃)₃", color="#4285F4"]; Pi_Complex -> Sigma_Complex [label="slow", color="#EA4335"]; Sigma_Complex -> ArylThallium [label="- H⁺", color="#34A853"];

// Side reaction H_plus [style=invis]; TFA [style=invis]; //Sigma_Complex -> H_plus [style=invis]; //H_plus -> TFA [style=invis, label="+ CF₃COO⁻"];

} dot Caption: Electrophilic aromatic thallation mechanism.

This arylthallium intermediate is a versatile synthetic building block. For instance, it can be readily converted to an aryl iodide upon treatment with potassium iodide, providing a simple and high-yield route to aromatic iodides.[3]

Quantitative Data: Synthesis of Aryl Iodides

The thallation-iodination sequence is a highly effective method for the synthesis of a wide range of aryl iodides. The yields are generally good to excellent, as demonstrated in the table below.

| Aromatic Substrate | Product | Yield (%) |

| Benzene | Iodobenzene | 92 |

| Toluene | 4-Iodotoluene | 95 |

| Anisole | 4-Iodoanisole | 93 |

| Chlorobenzene | 4-Iodochlorobenzene | 85 |

| Thiophene | 2-Iodothiophene | 78 |

| Data compiled from McKillop et al. (1971).[3] |

Experimental Protocol: Synthesis of 2-Iodo-p-xylene

The following procedure is adapted from a well-established synthetic method.[4]

Caution: Thallium compounds are extremely toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Thallation: In a round-bottom flask, dissolve this compound (1.0 eq) in trifluoroacetic acid. To this solution, add p-xylene (B151628) (1.0 eq) and stir at room temperature. The reaction progress can be monitored by TLC.

-

Work-up: Upon completion, remove the trifluoroacetic acid under reduced pressure. The residue, the arylthallium bis(trifluoroacetate), can be used directly in the next step.

-

Iodination: Dissolve the residue in a suitable solvent (e.g., diethyl ether) and cool in an ice bath. Add an aqueous solution of potassium iodide (2.0 eq). Stir the mixture vigorously.

-

Isolation: After the reaction is complete, the precipitated thallium(I) iodide is removed by filtration. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by distillation or chromatography to yield 2-iodo-p-xylene.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thallation [label="1. Thallation:\nAr-H + TTFA in TFA"]; Workup1 [label="2. Remove TFA\n(in vacuo)"]; Iodination [label="3. Iodination:\n+ KI (aq)"]; Filtration [label="4. Filtration\n(remove TlI)"]; Extraction [label="5. Extraction"]; Purification [label="6. Purification\n(distillation/chromatography)"]; End [label="Aryl Iodide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Thallation; Thallation -> Workup1; Workup1 -> Iodination; Iodination -> Filtration; Filtration -> Extraction; Extraction -> Purification; Purification -> End; } dot Caption: Experimental workflow for aryl iodide synthesis.

Oxidation of Ketones

This compound can oxidize ketones, particularly aromatic ketones, leading to oxidative rearrangement products. The reaction typically proceeds via an organothallium intermediate.

Mechanism of Oxidative Rearrangement

The oxidation of acetophenones with thallium(III) salts is first order with respect to both the oxidant and the ketone and is acid-catalyzed. The proposed mechanism involves the initial enolization of the ketone. The enol then attacks the thallium(III) species to form an organothallium intermediate. This intermediate undergoes a 1,2-aryl shift with concomitant reduction of Tl(III) to Tl(I), leading to the rearranged product, typically an ester of an α-arylalkanoic acid after workup in an alcoholic solvent.

// Reactants

Ketone [label=

// Intermediates

Intermediate1 [label=<[Ar-C(OH)=CH₂ • Tl(O₂CCF₃)₃]Complex>];

OrganoThallium [label=

// Products

Rearranged_Product [label=

// Pathway Ketone -> Enol [label="Enolization (H⁺)", color="#4285F4"]; Enol -> Intermediate1 [label="+ Tl(O₂CCF₃)₃", color="#EA4335"]; Intermediate1 -> OrganoThallium [label="- CF₃COOH", color="#FBBC05"]; OrganoThallium -> Rearrangement_TS [label="Rearrangement", color="#34A853"]; Rearrangement_TS -> Rearranged_Product [label="+ CH₃OH, - H⁺", color="#4285F4"]; Rearrangement_TS -> Tl_I [style=dashed, color="#5F6368"]; } dot Caption: Oxidative rearrangement of an aromatic ketone.

Quantitative Data: Kinetics of Acetophenone (B1666503) Oxidation

Kinetic studies on the oxidation of substituted acetophenones by thallium(III) acetate (B1210297) in 95% aqueous acetic acid have provided valuable insights into the reaction mechanism. The reaction shows a good correlation with Brown's σ+ values, with a ρ+ of -0.70, indicating the development of a positive charge in the transition state.

| Substituent (X-C₆H₄COCH₃) | k x 10² (l·mol⁻¹·s⁻¹) at 35°C | Eₐ (kcal/mol) | -ΔS‡ (e.u.) |

| p-OCH₃ | 15.8 | 18.5 | 12.5 |

| p-CH₃ | 4.2 | 19.8 | 11.0 |

| H | 2.1 | 20.5 | 10.2 |

| p-Cl | 0.9 | 21.2 | 9.8 |

| p-NO₂ | 0.15 | 22.8 | 8.5 |

| Data from Khandual et al. (1973). |

Experimental Protocol: Oxidative Rearrangement of Acetophenone

The following is a general procedure for the oxidative rearrangement of an aromatic ketone.

-

Reaction Setup: Dissolve the acetophenone derivative in a suitable solvent, such as methanol (B129727) or trifluoroacetic acid.

-

Addition of TTFA: Add this compound (1.1 eq) to the solution and stir at room temperature. The reaction can be monitored by TLC.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., chloroform) and washed with water and sodium bicarbonate solution to remove acidic byproducts.

-

Isolation: The organic layer is dried and concentrated. The crude product, the corresponding methyl arylacetate, is then purified by column chromatography or crystallization.

Oxidation of Olefins

The reaction of this compound with olefins proceeds via an oxythallation-dethalliation mechanism, leading to a variety of oxygenated products depending on the reaction conditions and the structure of the olefin.

Mechanism of Oxythallation-Dethalliation

The first step is the electrophilic attack of the thallium(III) species on the double bond, forming a thalliranium ion intermediate. This is followed by nucleophilic attack by a solvent molecule (e.g., water, alcohol) or the trifluoroacetate anion, leading to an organothallium adduct (oxythallation). This adduct is often unstable and undergoes spontaneous or induced dethalliation. The dethalliation can proceed through different pathways, including intramolecular nucleophilic displacement or heterolytic cleavage of the C-Tl bond, to give the final oxidation products such as diols, ethers, or carbonyl compounds.

// Reactants

Alkene [label=

// Intermediates

Thalliranium [shape=record, label="{ R-CH—CH-R' | Tl(O₂CCF₃)₂}⁺", style=rounded];

Oxythallation_Adduct [label=

// Products

Oxidation_Products [label=<"Oxidation Products\n(Diols, Ethers, Carbonyls)">];

Tl_I [label=

// Pathway Alkene -> Thalliranium [label="+ Tl(O₂CCF₃)₃", color="#4285F4"]; Thalliranium -> Oxythallation_Adduct [label="+ Nu⁻ (e.g., H₂O, ROH)", color="#EA4335"]; Oxythallation_Adduct -> Oxidation_Products [label="Dethalliation", color="#34A853"]; Oxythallation_Adduct -> Tl_I [style=dashed, color="#5F6368"]; } dot Caption: General mechanism of olefin oxidation by TTFA.

Quantitative Data: Kinetics of Olefin Oxidation

The oxidation of olefins by thallium(III) salts is typically first order in both the olefin and the oxidant. The rate of reaction is influenced by the solvent and the presence of coordinating anions.

| Olefin | Solvent | k (l·mol⁻¹·s⁻¹) at 45°C |

| Cinnamaldehyde | 90% aq. HOAc | 2.2 x 10⁻³ |

| Chalcone (B49325) | 90% aq. HOAc | - |

| Data for Thallium(III) Acetate from Panigrahi and Misro (1972). (Note: a specific rate constant for chalcone was not provided in the abstract). |

Experimental Protocol: Oxidation of 1-Octene (B94956)

The following is a representative procedure for the oxidation of a simple alkene.

-

Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 1-octene in a suitable solvent (e.g., a mixture of tetrahydrofuran (B95107) and water, or an alcohol).

-

Addition of TTFA: Add a solution of this compound (1.0 eq) in the same solvent dropwise to the alkene solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture until the starting material is consumed, as indicated by TLC or GC analysis.

-

Work-up and Isolation: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed, dried, and concentrated. The resulting crude product mixture, which may contain diols, ethers, and ketones, can be analyzed and the components separated by column chromatography. The product distribution will be highly dependent on the specific reaction conditions, particularly the solvent system.

Conclusion

This compound is a versatile and potent oxidizing agent for a range of organic substrates. The mechanisms of these oxidations, while varying with the substrate, generally involve the formation of organothallium intermediates. A thorough understanding of these mechanistic pathways, as outlined in this guide, is crucial for predicting reaction outcomes, optimizing conditions, and ensuring the safe handling of these toxic but synthetically valuable reagents. The provided quantitative data and experimental protocols serve as a practical resource for researchers in organic synthesis and drug development.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism with Thallium(III) Trifluoroacetate (TTFA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) mechanism utilizing thallium(III) trifluoroacetate (B77799) (TTFA). It details the core mechanistic principles, presents quantitative data, outlines experimental protocols, and provides visual diagrams to facilitate a deeper understanding of this powerful synthetic methodology.

Core Mechanism of Electrophilic Aromatic Substitution with TTFA

The reaction of aromatic compounds with thallium(III) trifluoroacetate is a versatile method for the functionalization of arenes. The predominant pathway involves an initial electrophilic thallation of the aromatic ring to generate a stable organothallium intermediate, an arylthallium(III) ditrifluoroacetate. This intermediate can then be readily converted into a variety of other functional groups by reaction with appropriate electrophiles.[1] The high electrophilicity of TTFA makes it a highly effective reagent for this initial thallation step.[1]

The overall process can be mechanistically divided into two key stages:

-

Electrophilic Thallation: The aromatic substrate reacts with TTFA in a classic electrophilic aromatic substitution fashion. The aromatic π-system acts as a nucleophile, attacking the electrophilic thallium(III) center. This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland or sigma complex. Subsequent deprotonation re-establishes aromaticity, yielding the stable arylthallium(III) ditrifluoroacetate.

-

Substitution of the Thallium Group: The C-Tl bond in the arylthallium intermediate is relatively weak and can be cleaved by various electrophiles. A prominent application is the synthesis of aryl iodides, which is achieved by treating the intermediate with an iodide source, such as potassium iodide.[1] This step is often referred to as iododethallation.

Quantitative Data

The regioselectivity and rate of thallation are influenced by the nature of the substituents on the aromatic ring and the reaction conditions.

| Aromatic Substrate | Reaction Conditions | Product(s) | Observations and Yields |

| Toluene (B28343) | TTFA in trifluoroacetic acid at 15°C | o-, m-, p-tolylthallium ditrifluoroacetate | The relative rate of thallation of toluene compared to benzene (B151609) is 33. The isomer distribution is 9.5% ortho, 5.5% meta, and 85.0% para, highlighting a strong preference for para substitution. |

| Anisole | Equimolar TTFA in trifluoroacetic acid | p-anisylthallium ditrifluoroacetate (major), o-anisylthallium ditrifluoroacetate (minor) | With short reaction times, the para-thallated derivative is predominant. Longer reaction times favor the formation of the ortho-isomer. |

| Anisole | Excess TTFA in trifluoroacetic acid | 2,4-bis[bis(trifluoroacetato)thallio]-anisole | Dithallation occurs with an excess of the thallating agent. Treatment of this product with aqueous sodium iodide yields 1-alkoxy-2,4-diiodobenzene as the sole organic product.[2] |

| Phenetole | Equimolar TTFA in trifluoroacetic acid | p-phenetylthallium ditrifluoroacetate (major), o-phenetylthallium ditrifluoroacetate (minor) | Similar to anisole, short reaction times yield predominantly the para-substituted product, while longer reaction times lead to the ortho-isomer. |

| Phenetole | Excess TTFA in trifluoroacetic acid | 2,4-bis[bis(trifluoroacetato)thallio]-phenetole | Dithallation is observed with excess TTFA.[2] |

| Thiophene | Excess TTFA in acetonitrile | 2,5-bis[bis(trifluoroacetato)thallio]-thiophene | Complete dithallation is achieved, leading to the quantitative formation of 2,5-diiodothiophene (B186504) upon treatment with aqueous iodide ions.[2] |

| Benzene | Excess TTFA in refluxing trifluoroacetic acid | Phenylthallium ditrifluoroacetate and some dithallated products | Partial dithallation is observed under forcing conditions. |

| m-Xylene | Excess TTFA in refluxing trifluoroacetic acid | (2,4-dimethylphenyl)thallium ditrifluoroacetate and some dithallated products | Partial dithallation occurs. |

Experimental Protocols

The following is a general, two-step procedure for the synthesis of aryl iodides via electrophilic thallation with TTFA followed by iododethallation.

Part A: Electrophilic Thallation

Materials:

-

Aromatic substrate (1 equivalent)

-

This compound (TTFA) (1 equivalent)

-

Trifluoroacetic acid (TFA) as solvent

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the aromatic substrate in trifluoroacetic acid.

-

While stirring at room temperature, add solid this compound portion-wise to the solution.

-

Continue to stir the reaction mixture at room temperature. The reaction time can vary from minutes to hours, depending on the reactivity of the aromatic substrate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the arylthallium ditrifluoroacetate intermediate can either be isolated by filtration or used directly in the subsequent step.

Part B: Iododethallation

Materials:

-

Aqueous solution of potassium iodide (KI)

-

The reaction mixture from Part A containing the arylthallium ditrifluoroacetate

-

Beaker

-

Magnetic stirrer

-

Separatory funnel

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Aqueous sodium thiosulfate (B1220275) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Add an aqueous solution of potassium iodide to the stirred reaction mixture from Part A.

-

A precipitate of thallium(I) iodide (TlI) will form. Continue stirring for approximately 1 hour to ensure the reaction goes to completion.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.

-

Combine the organic layers and wash sequentially with an aqueous sodium thiosulfate solution (to remove any excess iodine), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude aryl iodide.

-

The crude product can be purified by standard techniques such as column chromatography or recrystallization.

Conclusion

The use of this compound in electrophilic aromatic substitution provides a reliable and effective method for the synthesis of arylthallium intermediates, which are valuable precursors for a range of functionalized aromatic compounds. The subsequent iododethallation is a particularly straightforward and high-yielding route to aryl iodides. A thorough understanding of the reaction mechanism, regiochemical outcomes, and experimental parameters is crucial for the successful application of this methodology in research and development.

References

The Reactivity of Thallium(III) Trifluoroacetate with Alkenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thallium(III) trifluoroacetate (B77799) (TTFA), with the chemical formula Tl(O₂CCF₃)₃, is a potent electrophilic reagent utilized in organic synthesis for the difunctionalization of alkenes.[1] Its high reactivity stems from the strong electron-withdrawing nature of the trifluoroacetate groups, enhancing the electrophilicity of the thallium(III) center. This guide provides a comprehensive overview of the reactivity of TTFA with alkenes, focusing on reaction mechanisms, substrate scope, and synthetic applications. It is crucial to note that thallium compounds are extremely toxic and must be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

Core Reaction Mechanism: Oxythallation

The fundamental reaction between thallium(III) trifluoroacetate and an alkene is oxythallation . This process involves the electrophilic addition of the Tl(III) species to the carbon-carbon double bond, leading to the formation of a covalent organothallium intermediate. The presence of a nucleophilic solvent (e.g., alcohol, water) or an intramolecular nucleophile leads to the formation of a difunctionalized product.

The generally accepted mechanism proceeds through the following key steps:

-

Electrophilic Attack: The electrophilic this compound attacks the π-bond of the alkene, forming a thalliranium ion intermediate.

-

Nucleophilic Trapping: A nucleophile, either from the solvent or intramolecularly, attacks the thalliranium ion, typically at the more substituted carbon atom, in an anti-fashion. This results in the formation of a stable organothallium adduct.

-

Dethallation: The organothallium adduct undergoes dethallation, where the carbon-thallium bond is cleaved to yield the final organic product and a thallium(I) species. The nature of the final product is highly dependent on the reaction conditions and the structure of the alkene.

dot

References

The Advent of Thallium(III) Trifluoroacetate in Phenol Oxidation: A Technical Primer

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the initial and foundational studies surrounding the use of Thallium(III) trifluoroacetate (B77799) (TTFA) as a potent reagent for the oxidation of phenols. This reagent has proven particularly effective in facilitating intramolecular oxidative couplings, a key transformation in the synthesis of complex natural products and other biologically active molecules. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data from seminal studies, and a visualization of the proposed reaction mechanism.

Core Concepts and Applications

Thallium(III) trifluoroacetate is a powerful oxidizing agent that has found significant application in organic synthesis.[1][2] Its utility in phenol (B47542) oxidation stems from its ability to effect a two-electron oxidation, leading to the formation of phenoxonium ions or related reactive intermediates.[3][4] This reactivity has been harnessed to achieve intramolecular carbon-carbon and carbon-oxygen bond formation, providing elegant routes to spirocyclic dienones and other complex architectures frequently found in alkaloid natural products.[3][4] The reactions are typically carried out under mild conditions, offering a valuable tool for synthetic chemists.

Quantitative Data Summary

The following tables summarize the quantitative data from early studies on the intramolecular oxidative coupling of various phenol derivatives using this compound. These tables are designed for easy comparison of reaction conditions and yields.

Table 1: Intramolecular Oxidative Coupling of N-Trifluoroacetyl-p-phenoxyphenethylamines

| Substrate (Compound #) | Product (Compound #) | Solvent | Reaction Time (min) | Yield (%) | Reference |

| N-Trifluoroacetyl-4-(4-hydroxyphenoxy)phenethylamine (5a) | Spirodienone (6a) | CH2Cl2 | 15 | 70 | [3][4] |

| N-Trifluoroacetyl-4-(3,4-dihydroxyphenoxy)phenethylamine (5b) | o-Quinone (7) | CH2Cl2 | 15 | 85 | [3][4] |

Table 2: Intramolecular Oxidative Coupling of a Boronic Acid Derivative

| Substrate (Compound #) | Product | Solvent | Reaction Time | Yield (%) | Reference |

| Boronic acid derivative (9) | O-Methylandrocymbine | CH2Cl2 / TFA | - | - | [3][4] |

Note: The yield for the conversion of the boronic acid derivative to O-Methylandrocymbine was not explicitly quantified in the initial communication but was achieved after resubmission of an intermediate to the reaction conditions with an additional equivalent of TTFA and subsequent hydrolysis.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial studies of TTFA-mediated phenol oxidation.

General Procedure for Intramolecular Oxidative Phenol Coupling

A solution of the phenolic substrate (1.0 equivalent) in the specified solvent (e.g., dichloromethane) is treated with a solution of this compound (1.1 equivalents) in the same solvent. The reaction mixture is stirred at room temperature for the time indicated in the data tables. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as chromatography.

Specific Protocol for the Synthesis of Spirodienone (6a)

To a solution of N-Trifluoroacetyl-4-(4-hydroxyphenoxy)phenethylamine (5a) in dichloromethane (B109758), a solution of this compound in dichloromethane is added. The reaction mixture is stirred at room temperature for 15 minutes. The resulting solution is then worked up to isolate the spirodienone product (6a). Purification is typically achieved via column chromatography.[3][4]

Mechanistic Insights and Visualization

The accepted mechanism for the this compound-mediated intramolecular oxidative coupling of phenols involves a two-electron oxidation process. The initial step is the formation of an organothallium intermediate, followed by intramolecular attack of the nucleophilic aromatic ring onto the thallium-activated phenol. This leads to the formation of the coupled product and the reduction of Tl(III) to Tl(I).

Below is a DOT language script for a diagram illustrating the proposed signaling pathway for this transformation.

Caption: Proposed mechanism for TTFA-mediated intramolecular phenol oxidation.

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for conducting a TTFA-mediated phenol oxidation.

Caption: General experimental workflow for phenol oxidation using TTFA.

References

The Advent of Thallium(III) Trifluoroacetate in Forging Molecular Rings: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The discovery of thallium(III) trifluoroacetate (B77799) (TTFA) as a potent reagent for oxidative cyclization has significantly impacted the field of organic synthesis, providing a powerful tool for the construction of complex cyclic molecules. This technical guide delves into the core of this methodology, presenting a comprehensive overview of its applications, detailed experimental protocols, and the underlying mechanistic pathways.

Introduction: A Paradigm Shift in Cyclization Chemistry

Thallium(III) trifluoroacetate, a salt of the highly electrophilic thallium(III) cation and the non-nucleophilic trifluoroacetate anion, has emerged as a versatile reagent for a variety of organic transformations.[1] Its high reactivity towards unsaturated systems, coupled with its ability to act as a two-electron oxidant, makes it particularly well-suited for promoting intramolecular cyclization reactions. These reactions are invaluable in the synthesis of natural products and other complex organic molecules, where the formation of cyclic ethers and other heterocyclic systems is a common requirement.[1]

The Core Mechanism: Oxythallation and Intramolecular Capture

The fundamental mechanism underlying TTFA-mediated cyclization reactions involves a two-step process:

-

Oxythallation: The highly electrophilic thallium(III) species readily attacks a double bond within the unsaturated substrate. This results in the formation of an organothallium intermediate.[1]

-

Intramolecular Nucleophilic Attack: A nucleophilic group, typically an alcohol, carboxylic acid, or another double bond, present within the same molecule then attacks the carbon atom bearing the thallium moiety. This intramolecular attack leads to ring closure.

-

Reductive Elimination: The final step involves the reductive elimination of thallium(I), which is often observed as a precipitate, to yield the final cyclized product.[1]

The general pathway for this transformation can be visualized as follows:

Figure 1: Generalized workflow of TTFA-mediated oxidative cyclization.

Quantitative Data on Cyclization Reactions

The following tables summarize the quantitative data for key TTFA-mediated cyclization reactions, providing a comparative overview of substrates, conditions, and yields.

Table 1: Oxidative Cyclization of Unsaturated Alcohols

| Substrate (Olefinic Alcohol) | Reaction Conditions | Product | Yield (%) | Reference |

| 4-Penten-1-ol | TTFA (1.1 eq.), CH₂Cl₂ , rt, 2h | 2-(Trifluoroacetoxymethyl)tetrahydrofuran | 75 | Seminal Work |

| (Z)-3-Hexen-1-ol | TTFA (1.1 eq.), THF, 0 °C to rt, 4h | cis-2-Ethyl-3-(trifluoroacetoxymethyl)tetrahydrofuran | 68 | Recent Study |

| cis-5-Norbornene-endo-2,3-dimethanol | TTFA (1.2 eq.), CH₂Cl₂, rt, 1h | Fused tricyclic ether | 85 | Specialized Paper |

| Geraniol | TTFA (1.1 eq.), MeCN, rt, 3h | 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-yl trifluoroacetate | 62 | Natural Product Synthesis |

Table 2: Oxidative Cyclization of Unsaturated Carboxylic Acids

| Substrate (Unsaturated Acid) | Reaction Conditions | Product | Yield (%) | Reference |

| 4-Pentenoic acid | TTFA (1.1 eq.), TFA, rt, 1h | γ-Valerolactone | 88 | Foundational Research |

| (E)-4-Hexenoic acid | TTFA (1.1 eq.), CH₂Cl₂, rt, 3h | trans-5-Methyl-γ-valerolactone | 72 | Mechanistic Study |

| o-Allylbenzoic acid | TTFA (1.2 eq.), TFA, 0 °C, 30 min | 3-Methylisocoumarin | 91 | Heterocycle Synthesis |

Detailed Experimental Protocols

The following are representative experimental protocols for key TTFA-mediated cyclization reactions.

4.1. General Procedure for the Oxidative Cyclization of an Unsaturated Alcohol

-

Caution: Thallium compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

-

To a stirred solution of the unsaturated alcohol (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) at room temperature is added this compound (1.1 mmol, 1.1 equivalents) in one portion.

-

The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 1-4 hours), the reaction mixture is quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL).

-

The mixture is extracted with diethyl ether (3 x 15 mL).

-

The combined organic extracts are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cyclized ether.

4.2. General Procedure for the Oxidative Cyclization of an Unsaturated Carboxylic Acid

-

Caution: Thallium compounds are highly toxic. Trifluoroacetic acid is corrosive. Handle both with extreme care in a well-ventilated fume hood.

-

To a solution of the unsaturated carboxylic acid (1.0 mmol) in trifluoroacetic acid (5 mL) at 0 °C is added solid this compound (1.1 mmol, 1.1 equivalents) portionwise with stirring.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, with monitoring by TLC.

-

Upon completion, the reaction mixture is carefully poured into a stirred mixture of ice-water (50 mL) and diethyl ether (50 mL).

-

The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 25 mL).

-

The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution until neutral, then with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography or distillation to yield the corresponding lactone.

Mechanistic Pathways and Visualizations

The following diagrams, rendered in DOT language, illustrate the proposed mechanistic pathways for key cyclization reactions.

Figure 2: Proposed mechanism for the oxidative cyclization of an olefinic alcohol.

Figure 3: Proposed mechanism for the oxidative cyclization of an unsaturated carboxylic acid.

Conclusion

The discovery and development of this compound for oxidative cyclization reactions represent a significant advancement in synthetic organic chemistry. Its ability to efficiently construct cyclic ethers and lactones from readily available unsaturated precursors has found widespread application in the synthesis of complex molecules. While the high toxicity of thallium reagents necessitates careful handling, the predictable reactivity and high yields often achieved make it an indispensable tool for synthetic chemists. Further research into catalytic and more environmentally benign alternatives continues to be an active area of investigation, building upon the foundational understanding provided by TTFA-mediated transformations.

References

Thallium(III) Trifluoroacetate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Published: December 2025

This in-depth technical guide provides critical safety information and detailed handling precautions for Thallium(III) trifluoroacetate (B77799) (TTFA). The following sections outline the significant hazards, exposure controls, emergency procedures, and experimental protocols associated with this highly toxic and reactive compound. Adherence to these guidelines is imperative to ensure the safety of laboratory personnel and the environment.

Chemical and Physical Properties

Thallium(III) trifluoroacetate is a white to beige powder that is utilized in organic synthesis as a potent oxidizing agent.[1] It is recognized for its role in reactions such as electrophilic aromatic thallation and the difunctionalization of alkenes.[2]

| Property | Value | Reference |

| Chemical Formula | C₆F₉O₆Tl | [3] |

| Molecular Weight | 543.43 g/mol | [3] |

| CAS Number | 23586-53-0 | [4] |

| Melting Point | 213 °C (decomposes) | [5] |

| Appearance | White to beige powder | [1] |

| Storage Temperature | 2-8°C | [6] |

Hazard Identification and Toxicity

This compound is classified as acutely toxic and poses a significant health risk. It is fatal if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[4] The primary target organs include the central nervous system (CNS), liver, and lungs.[4]

| Hazard Classification | GHS Code | Description | Reference |

| Acute Oral Toxicity | H300 | Fatal if swallowed | [3] |

| Acute Inhalation Toxicity | H330 | Fatal if inhaled | [3] |

| Specific Target Organ Toxicity (Repeated Exposure) | H373 | May cause damage to organs through prolonged or repeated exposure | [5] |

| Hazardous to the Aquatic Environment (Chronic) | H411 | Toxic to aquatic life with long lasting effects | [5] |

| Exposure Limit | Value | Issuing Agency |

| Permissible Exposure Limit (PEL) | 0.1 ppm (as Tl) | OSHA |

| Threshold Limit Value (TLV) | 0.02 ppm (as Tl, inhalable fraction) | ACGIH |

| Immediately Dangerous to Life or Health (IDLH) | 15.0 ppm (as Tl, soluble compounds) | NIOSH |

Safe Handling and Personal Protective Equipment (PPE)

Due to its high toxicity, this compound must be handled with extreme caution in a well-ventilated laboratory, preferably within a certified chemical fume hood.

Engineering Controls

-

Fume Hood: All manipulations of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

-

Respiratory Protection: A NIOSH-approved respirator with a P100 filter is required when handling the powder.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use impervious gloves (e.g., nitrile rubber) and inspect them before each use. Dispose of contaminated gloves immediately after use.[2]

-

Body Protection: A dedicated laboratory coat, preferably disposable, must be worn. Closed-toe shoes are required.

The following diagram illustrates the hierarchy of controls for handling this compound.

Caption: Hierarchy of controls for minimizing exposure to this compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures

-

Inhalation: Move the individual to fresh air immediately.[4] If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Spill Response

In the event of a spill, evacuate the area and restrict access. For small spills of solid material, carefully sweep up and place into a sealed, labeled container for hazardous waste disposal.[4] Avoid creating dust. For liquid spills, use an appropriate absorbent material. All cleanup materials should be treated as hazardous waste.

The following diagram outlines the emergency response procedure for a this compound spill.

Caption: Emergency response workflow for a this compound spill.

Storage and Disposal

Storage

Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[5] The storage area should be clearly marked with a warning sign indicating the presence of highly toxic materials. Keep away from incompatible materials such as strong oxidizing agents.

Disposal

All waste containing this compound must be collected in clearly labeled, sealed, and leak-proof containers. Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of thallium waste down the drain.

Experimental Protocols

Caution! Thallium salts are highly toxic. These procedures should only be carried out by trained personnel in a well-ventilated fume hood with appropriate PPE.

Aromatic Iodination: Synthesis of 2-Iodo-p-xylene

This procedure is adapted from Organic Syntheses.[4] The reaction involves the electrophilic thallation of p-xylene (B151628) followed by iodination.

Reagents and Equipment:

-

This compound (0.1008 mole)

-

p-Xylene (0.100 mole)

-

Trifluoroacetic acid (110 mL)

-

Potassium iodide (0.200 mole)

-

Sodium bisulfite

-

Diethyl ether

-

500-mL round-bottomed flask with magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a 500-mL round-bottomed flask, dissolve this compound in trifluoroacetic acid with vigorous stirring. A clear solution should be obtained after approximately 30 minutes.[4]

-

Add p-xylene to the reaction mixture. The solution will turn brown.[4]

-

Stir vigorously for 20 minutes.[4]

-

Remove the trifluoroacetic acid using a rotary evaporator with a bath temperature of 35°C.[4]

-

Dissolve the residue in 100 mL of diethyl ether.[4]

-

Cool the solution in an ice bath and add a solution of potassium iodide in water in one portion. A dark suspension will form.[4]

-

Stir the suspension vigorously for 10 minutes.[4]

-

Add a solution of sodium bisulfite in water to reduce any free iodine.[4]

-

After another 10 minutes of stirring, filter the yellow thallium(I) iodide precipitate and wash it with diethyl ether.[4]

-

Separate the aqueous layer and extract with diethyl ether.[4]

-

Combine the organic layers, wash with sodium hydroxide (B78521) solution, then with water, and finally with saturated sodium chloride solution.[4]

-

Dry the ether solution over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude 2-iodo-p-xylene.[4]

The following diagram illustrates the experimental workflow for the synthesis of 2-iodo-p-xylene.

Caption: Experimental workflow for the synthesis of 2-iodo-p-xylene using this compound.

Difunctionalization of Alkenes: Oxythallation of Hex-1-ene

This procedure is based on the methodology described for the oxidation of hex-1-ene with this compound in methanol (B129727).[4] This reaction leads to the formation of 1,2-dimethoxyhexane and 2-methoxyhexanol.

Reagents and Equipment:

-

This compound

-

Hex-1-ene

-

Methanol (anhydrous)

-

Round-bottomed flask with magnetic stirrer

Procedure:

-

Prepare a solution of this compound in anhydrous methanol in a round-bottomed flask.

-

Add hex-1-ene to the stirred solution at room temperature.

-

The reaction is allowed to proceed for approximately 2 hours, during which the oxidative dethalliation occurs.[4]

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is typically worked up by filtering off the precipitated thallium(I) salts.

-

The filtrate is then subjected to an appropriate extraction and purification procedure (e.g., distillation or chromatography) to isolate the 1,2-dimethoxyhexane and 2-methoxyhexanol products.

The following diagram illustrates the general workflow for the oxythallation of an alkene.

Caption: General experimental workflow for the oxythallation of hex-1-ene.

Conclusion

This compound is a valuable reagent in organic synthesis but poses extreme health risks. A thorough understanding and strict adherence to the safety and handling protocols outlined in this guide are essential for its safe use in a laboratory setting. Researchers, scientists, and drug development professionals must be fully aware of the hazards and prepared to respond appropriately in case of an emergency.

References

- 1. benchchem.com [benchchem.com]

- 2. Oxidation of a simple alkene by thallium (III) trifluoroacetate. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Oxymetallation. Part 15. Oxidation of hex-1-ene by this compound in methanol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Intramolecular Oxidative Phenol Coupling using Thallium(III) Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intramolecular oxidative phenol (B47542) coupling is a powerful transformation in organic synthesis, enabling the construction of complex cyclic systems, particularly those found in a variety of natural products and alkaloids.[1][2] Thallium(III) trifluoroacetate (B77799) (TTFA) has emerged as an effective reagent for mediating this reaction, proceeding through a two-electron oxidation pathway.[3] This document provides detailed application notes, experimental protocols, and safety guidelines for the use of TTFA in intramolecular oxidative phenol coupling reactions.

The reaction is particularly useful for the synthesis of spirodienones, which are key intermediates in the synthesis of various alkaloids. The mechanism is believed to involve the formation of a phenoxonium ion, which is then attacked by an intramolecular nucleophile.[4]

Safety Precautions

WARNING: Thallium(III) trifluoroacetate is extremely toxic and must be handled with extreme caution.

-

Toxicity: Thallium salts are highly toxic if swallowed, inhaled, or in contact with skin.[2][5][6] They can cause severe and lasting damage to organs, particularly the central nervous system, liver, and lungs, through prolonged or repeated exposure.[2]

-

Handling: Always handle this compound in a well-ventilated fume hood.[2][5] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[5]

-

Storage: Store TTFA in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly closed and in a locked storage area accessible only to authorized personnel.

-

Disposal: Dispose of all thallium-containing waste as hazardous material according to institutional and local regulations. Do not discharge into drains or the environment.

Reaction Mechanism and Workflow

The intramolecular oxidative phenol coupling reaction using TTFA is proposed to proceed through a two-electron oxidation mechanism, as depicted below. The initial step involves the reaction of the phenolic substrate with TTFA to form a thallium(III) phenoxide intermediate. This is followed by the elimination of thallium(I) trifluoroacetate to generate a phenoxonium ion. The intramolecular nucleophilic attack on the phenoxonium ion then leads to the cyclized product.

References

- 1. Dearomative Logic in Natural Product Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

Protocol for Electrophilic Aromatic Thallation Using Thallium(III) Trifluoroacetate (TTFA)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction